molecular formula C8H9BrO B047170 4-Bromophenetole CAS No. 588-96-5

4-Bromophenetole

Cat. No. B047170
Key on ui cas rn: 588-96-5
M. Wt: 201.06 g/mol
InChI Key: WVUYYXUATWMVIT-UHFFFAOYSA-N
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Patent
US05861427

Procedure details

A one-necked, 25-mL, round-bottomed flask equipped with a reflux condenser fitted with an argon inlet adapter was charged with magnesium powder (0.255 g, 10.5 mmol, -50 mesh), 7 mL THF, and 4-bromophenetol (1.41 g, 1.00 mL, 7.00 mmol). The resulting mixture was heated to reflux for 3 h. A second one-necked, 25-mL, round- bottomed flask equipped with a rubber septum and an argon inlet needle was charged with triisopropyl borate (3.95 g, 4.85 mL, 21.00 mmol) and cooled to -78° C. while the Grignard reagent prepared above was added dropwise via cannula over ca. 5 min. The cooling bath was removed and the reaction mixture was stirred for 3 h at room temperature. A mixture of ether (50 mL) and a 10% HCl solution (59 mL) was added and the resulting organic phase was washed with a 100-mL portion of water. The organic phase was dried over MgSO4, filtered, and concentrated to provide a yellow solid which was recrystallized from ether-hexanes to provide 0.783 g (67%) of a white solid:
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH3:11])=[CH:5][CH:4]=1.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C>C1COCC1>[CH2:10]([O:9][C:6]1[CH:7]=[CH:8][C:3]([B:12]([OH:17])[OH:13])=[CH:4][CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0.255 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.85 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-necked, 25-mL, round-bottomed flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
fitted with an argon inlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A second one-necked, 25-mL, round- bottomed flask equipped with a rubber septum and an argon inlet needle
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
above was added dropwise via cannula over ca. 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
A mixture of ether (50 mL)
ADDITION
Type
ADDITION
Details
a 10% HCl solution (59 mL) was added
WASH
Type
WASH
Details
the resulting organic phase was washed with a 100-mL portion of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether-hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.783 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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